5-Methyl-3-phenyloxazolidin-2-one
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.2g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-8-7-11(10(12)13-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
WPLVCFNTKVZWOO-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 5 Methyl 3 Phenyloxazolidin 2 One and Its Direct Derivatives
Carbon Dioxide-Mediated Facile Synthesis from Substituted Amino Alcohols
The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, providing an affordable, abundant, and non-toxic reagent for carbonylation reactions. A facile and environmentally benign method for synthesizing oxazolidin-2-ones, including the 3-phenyloxazolidin-2-one scaffold, involves the direct carboxylation of β-amino alcohols with CO₂. rsc.org This approach typically requires the presence of a base and a coupling agent to facilitate the cyclization.
In a general procedure, the corresponding amino alcohol, such as 2-(phenylamino)ethan-1-ol, is treated with CO₂ in the presence of a base like cesium carbonate (Cs₂CO₃) and an activating agent like tosyl chloride (TsCl) in a suitable solvent such as acetone (B3395972). rsc.org The reaction is typically carried out under pressure in an autoclave to ensure a sufficient concentration of dissolved CO₂. rsc.org The process is believed to proceed via the formation of a carbamate (B1207046) intermediate from the reaction of the amino alcohol with CO₂, which then undergoes an intramolecular cyclization, promoted by the activating agent, to yield the desired oxazolidin-2-one. researchgate.net This method offers a direct route to the oxazolidinone core from readily available starting materials. rsc.org
The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield. rsc.org Studies on the synthesis of 3-phenyloxazolidin-2-one have demonstrated that combinations like Cs₂CO₃ as the base and TsCl as the activator in acetone at room temperature under 5 bars of CO₂ pressure can provide good yields. rsc.org
Table 1: Reaction Conditions for CO₂-Mediated Synthesis of 3-Phenyloxazolidin-2-one
| Substrate | Base | Activator | Solvent | Pressure | Temperature | Time |
|---|
Data compiled from a representative synthetic protocol. rsc.org
Syntheses of Functionalized 5-Methyl-3-phenyloxazolidin-2-one Derivatives
The synthesis of functionalized derivatives of this compound is crucial for developing structure-activity relationships in medicinal chemistry and for use as chiral auxiliaries in asymmetric synthesis. A powerful method for creating stereochemically defined derivatives is through an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. mdpi.com
This stereoselective strategy allows for the introduction of various substituents onto the phenyl ring. The synthesis begins with an aldol reaction to create a β-hydroxy amide, which is then subjected to a Curtius reaction. This sequence provides access to a range of (4S,5R)-5-aryl-4-methyloxazolidin-2-ones with high diastereoselectivity. mdpi.com For instance, starting from the appropriate precursors, derivatives with chloro, methoxy, benzyloxy, and other functional groups on the phenyl ring have been successfully synthesized. mdpi.comnih.gov The purification is typically achieved through column chromatography. nih.gov
The following table summarizes the synthesis of various functionalized derivatives, highlighting the versatility of this approach.
Table 2: Synthesized Derivatives of (4S,5R)-4-Methyl-5-aryloxazolidin-2-one
| Phenyl Ring Substituent | Compound Name | Yield | Spectroscopic Data (¹H-NMR, δ ppm) |
|---|---|---|---|
| 4-chloro | (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | - | 7.37 (d, 2H), 7.23 (d, 2H), 6.32 (br s, 1H), 5.68 (d, 1H), 4.17–4.23 (m, 1H), 0.81 (d, 3H) nih.gov |
| 4-methoxy | (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | - | 7.21 (d, 2H), 6.91 (d, 2H), 5.79 (br s, 1H), 5.67 (d, 1H), 4.13–4.20 (m, 1H), 3.82 (s, 3H), 0.82 (d, 3H) nih.gov |
| 3,4,5-trimethoxy | (4S,5R)-4-methyl-5-(3,4,5-trimethoxyphenyl)oxazolidin-2-one | - | 6.49 (s, 2H), 5.86 (br s, 1H), 5.65 (d, 1H), 4.13–4.19 (m, 1H), 3.86 (s, 6H), 3.85 (s, 3H), 0.86 (d, 3H) mdpi.com |
Data sourced from published synthetic studies. mdpi.comnih.gov
Analogous Synthetic Strategies for 3-Phenyloxazolidin-2-one Scaffolds
Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media in organic synthesis due to their unique properties like low vapor pressure, high thermal stability, and designable structure. Current time information in Bangalore, IN.researchgate.net For the synthesis of 3-phenyloxazolidin-2-one scaffolds, ILs can act as "ambiphilic" catalysts, facilitating reactions through dual activation modes. researchgate.net
One approach utilizes ILs like 1,3-dimethyl imidazolium (B1220033) methyl sulfate (B86663) (DiMIM-CH₃SO₄) as a recyclable catalyst. researchgate.net Bronsted acid ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate ([Et₃NH][HSO₄]), have also been employed as efficient catalysts and solvents in one-pot, three-component reactions to generate oxazolidine (B1195125) derivatives under solvent-free conditions. rsc.org The use of ILs often leads to high yields, shorter reaction times, and simplified product isolation. researchgate.net Furthermore, periodic mesoporous organosilica-supported triazolium ionic liquids have been developed as highly active and reusable heterogeneous catalysts for the three-component cycloaddition of CO₂, aryl amines, and epoxides to form 2-oxazolidinones under solvent-free conditions. researchgate.net
Table 3: Examples of Ionic Liquid-Mediated Syntheses
| Ionic Liquid | Role | Reactants | Key Advantage |
|---|---|---|---|
| [bmim]OAc | Catalyst/Medium | Phenyl isocyanate, Epoxide | Dual catalytic role researchgate.net |
| [Et₃NH][HSO₄] | Catalyst/Medium | 1,3-Diketones, Cyanates, Ethylchloroacetate | Solvent-free, high yield rsc.org |
A versatile and widely used method for the enantiospecific synthesis of N-aryl oxazolidin-2-ones involves the reaction of N-aryl carbamates with enantiopure epichlorohydrin. researchgate.netarkat-usa.org This approach is particularly valuable as it avoids the handling of potentially hazardous aryl isocyanates. orgsyn.org The required N-aryl carbamates are readily prepared from the corresponding anilines and chloroformate esters. arkat-usa.org
The core reaction involves the deprotonation of the N-aryl carbamate using a base, followed by N-alkylation with epichlorohydrin. The resulting intermediate then undergoes an intramolecular cyclization to form the oxazolidin-2-one ring. arkat-usa.orgorgsyn.org Lithium hydroxide (B78521) (LiOH) in dimethylformamide (DMF) at room temperature has been identified as an effective system for this transformation, providing good yields of the desired chiral oxazolidinones. arkat-usa.org The use of a lithium counter-ion is considered essential for achieving high regiochemical control and allowing the cyclization to proceed under mild conditions. orgsyn.org
This methodology has been successfully applied to synthesize a variety of biologically active compounds, demonstrating its broad applicability. arkat-usa.org
Table 4: Optimization of N-Aryl-Oxazolidinone Synthesis
| Carbamate Substrate | Epichlorohydrin | Base | Solvent | Result |
|---|---|---|---|---|
| Ethyl 4-bromo-3-fluorophenylcarbamate | (R)-epichlorohydrin | LiOH | DMF | Good yield of oxazolidinone 5a arkat-usa.org |
| Ethyl 4-bromo-3-fluorophenylcarbamate | (R)-epichlorohydrin | NaH | THF | Lower yield arkat-usa.org |
| Ethyl 4-bromo-3-fluorophenylcarbamate | (R)-epichlorohydrin | K₂CO₃ | Acetone | No reaction arkat-usa.org |
Data compiled from optimization studies. arkat-usa.orgorgsyn.org
Halo-induced cyclization, or halocyclization, is a powerful strategy for the synthesis of heterocyclic compounds. In the context of oxazolidinones, this method involves the reaction of an unsaturated carbamate with a halogen source. The electrophilic halogen induces a cyclization cascade, resulting in the formation of a halogenated oxazolidinone derivative.
Specifically, iodocyclocarbamation has been used to synthesize functionalized 5-(iodomethyl)oxazolidin-2-one products. acs.org This reaction typically involves treating an allylic carbamate with an iodine source, such as iodine (I₂), in the presence of a base. The reaction proceeds via the electrophilic addition of iodine to the double bond, followed by the intramolecular nucleophilic attack of the carbamate nitrogen atom to form the five-membered ring. This method provides a direct route to 5-halomethyl-substituted oxazolidinones, which are valuable intermediates for further functionalization.
In the pursuit of green and sustainable chemistry, microwave-assisted organic synthesis (MAOS) has become a valuable tool. oatext.com These methods often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. oatext.comcem.com Many microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.netmdpi.com
The synthesis of oxazolidinone scaffolds can be efficiently achieved using this technology. For example, the condensation of aromatic aldehydes and other suitable starting materials can be performed under microwave irradiation without any solvent, often using a solid support or a catalytic amount of a reagent. oatext.comresearchgate.net This approach has been used for the rapid synthesis of various heterocyclic compounds, including α,β-unsaturated compounds that can be precursors to or analogues of oxazolidinone building blocks. oatext.com The key advantages are the speed, efficiency, and eco-friendly nature of the protocols. cem.com For instance, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with azoles has been described, highlighting the potential for rapid synthesis of related heterocyclic structures. mdpi.com
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| N-acylation | 2-6 hours, lower yields | 2 minutes, 82-93% yield | cem.com |
| Chalcone Synthesis | Longer reaction times | < 2 minutes, 79-95% yield | researchgate.net |
Stereochemical Considerations and Potential Chiral Applications
Intrinsic Chirality and Stereoisomeric Forms of 5-Methyl-3-phenyloxazolidin-2-one
The structure of this compound possesses a stereocenter at the C5 position of the oxazolidinone ring, where the methyl group is attached. nih.gov This single chiral center means the compound can exist as a pair of enantiomers: (R)-5-Methyl-3-phenyloxazolidin-2-one and (S)-5-Methyl-3-phenyloxazolidin-2-one. These molecules are non-superimposable mirror images of each other.
The introduction of an additional substituent on the heterocyclic ring creates a second stereocenter, giving rise to diastereomers. For instance, the related compound 4-Methyl-5-phenyloxazolidin-2-one has chiral centers at both the C4 and C5 positions. cymitquimica.com This results in four possible stereoisomers: (4R,5S), (4S,5R), (4R,5R), and (4S,5S). cymitquimica.combldpharm.com The (4R,5S) and (4S,5R) forms are one pair of enantiomers, while the (4R,5R) and (4S,5S) forms are another. The relationship between, for example, the (4R,5S) and (4R,5R) isomers is diastereomeric. These stereoisomers, being different compounds, possess distinct physical properties and biological activities. cymitquimica.com
| Stereoisomeric Form | Relationship | Key Structural Feature |
| (R)-5-Methyl-3-phenyloxazolidin-2-one | Enantiomer of (S)-form | Chiral center at C5. |
| (S)-5-Methyl-3-phenyloxazolidin-2-one | Enantiomer of (R)-form | Chiral center at C5. |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Diastereomer of (4R,5R) and (4S,5S) forms | Chiral centers at C4 and C5. cymitquimica.com |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | Enantiomer of (4R,5S) form | Chiral centers at C4 and C5. kaimosi.com |
Investigation of Stereoselective Synthetic Pathways for this compound Derivatives
The synthesis of enantiomerically pure oxazolidinone derivatives is critical for their application in asymmetric synthesis. Several stereoselective strategies have been developed for analogous compounds, which could conceptually be applied to derivatives of this compound.
Use of Chiral Precursors: A common and efficient approach is to synthesize oxazolidinones from readily available chiral starting materials, such as amino acids. kaimosi.com For example, a range of 4,5-disubstituted oxazolidin-2-ones can be accessed through an asymmetric aldol (B89426) reaction followed by a modified Curtius protocol, which involves an intramolecular ring closure. kaimosi.com Similarly, (R)-phenylglycine serves as a precursor for the synthesis of (R)-5,5-dimethyl-4-phenyloxazolidin-2-one. researchgate.net
Enzymatic Kinetic Resolution: Lipase-catalyzed reactions can achieve high enantioselectivity. A cascade kinetic resolution protocol using Candida antarctica lipase (B570770) B has been successfully employed for the synthesis of 3-phenyloxazolidin-2-one derivatives with up to 95% enantiomeric excess (ee). researchgate.netresearchgate.net This method relies on the enzyme's ability to selectively catalyze sequential O- and N-alkoxycarbonylation processes on one enantiomer, allowing for the separation of the stereoisomers. researchgate.net
Catalytic Asymmetric Synthesis: Modern catalytic methods can install chirality during the formation of the derivative itself. For instance, palladium-catalyzed carbon-nitrogen bond formation has been used to prepare a library of chiral 2-amido-1,3-dienes from various chiral oxazolidinones, achieving moderate to excellent yields. acs.org These chiral diene derivatives can then be used in subsequent stereoselective reactions. acs.org
| Synthetic Strategy | Description | Example Application (Analogous Systems) |
| From Chiral Pool | Utilizes enantiopure starting materials like amino acids to construct the oxazolidinone ring. | Synthesis of (R)-5,5-dimethyl-4-phenyloxazolidin-2-one from (R)-phenylglycine. researchgate.net |
| Enzymatic Resolution | Employs enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Lipase-catalyzed cascade kinetic resolution to produce 3-phenyloxazolidin-2-one derivatives with high ee. researchgate.netresearchgate.net |
| Asymmetric Catalysis | Uses a chiral catalyst to create a chiral product from an achiral or racemic substrate. | Pd-catalyzed synthesis of chiral 2-amido-1,3-dienes from chiral oxazolidinones. acs.org |
Conceptual Role as a Chiral Auxiliary within the Oxazolidinone Class, and Potential for this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. thieme-connect.comblogspot.com The oxazolidinone framework, most famously represented by Evans auxiliaries, is a cornerstone of this strategy. blogspot.comwilliams.edu While direct applications of this compound as a chiral auxiliary are not extensively documented, its potential can be understood by examining the well-established principles of its analogs.
The general mechanism involves acylating the nitrogen of the oxazolidinone auxiliary. Deprotonation of an α-proton on the acyl group with a strong base generates a rigid, chelated Z-enolate. blogspot.comacs.org The steric bulk of the substituent at the C4 position (e.g., benzyl (B1604629) or isopropyl in classic Evans auxiliaries) effectively shields one face of the planar enolate. williams.edu This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation. williams.eduacs.org After the reaction, the auxiliary can be cleaved and potentially recycled. acs.org
For this compound, the methyl group at C5 and the phenyl group at N3 would dictate the conformational bias and facial shielding. The effectiveness of the auxiliary would depend on the degree of steric hindrance these groups provide to influence the trajectory of incoming reagents.
The power of oxazolidinone auxiliaries is demonstrated in a wide array of asymmetric transformations that yield products with high diastereoselectivity.
Alkylation Reactions: In a typical sequence, an N-acyl oxazolidinone is deprotonated at low temperatures to form a sodium enolate, which is then alkylated. The reaction of an N-propionyl oxazolidinone with allyl iodide can proceed with a diastereomeric ratio of 98:2, demonstrating excellent asymmetric induction. williams.eduacs.org
Aldol Reactions: The Evans asymmetric aldol reaction is a benchmark for stereocontrol. blogspot.com The formation of a Z-enolate using a boron Lewis acid, followed by reaction with an aldehyde, is controlled by the chiral auxiliary to give the syn-aldol product with high diastereoselectivity. blogspot.com
Michael Additions: Chiral oxazolidinones have been used to direct asymmetric 1,4-Michael additions. For example, the conjugate addition of a cyclohexyl Grignard reagent to an N-cinnamoyl derivative of (4R)-4-phenyl-oxazolidin-2-one is a key step in the stereoselective synthesis of certain amino acids. researchgate.net
Diels-Alder Reactions: Oxazolidinone and oxazolidinethione auxiliaries attached to a diene can effectively control the facial selectivity of [4+2] cycloaddition reactions. N-dienyl-(R)-4-phenyloxazolidin-2-thione, a close analog, reacts with various dienophiles to furnish the corresponding cycloadducts as single stereoisomers. researchgate.net
| Reaction Type | Chiral Auxiliary (Analogous System) | Key Finding |
| Alkylation | 4-Benzyl-2-oxazolidinone | Alkylation of the N-propionyl derivative with allyl iodide gives a 98:2 diastereomeric ratio. williams.eduacs.org |
| Aldol Reaction | Generic Evans Auxiliary | Formation of a Z-enolate leads to highly selective formation of the syn-aldol adduct. blogspot.com |
| Michael Addition | (4R)-4-phenyl-oxazolidin-2-one | Controls the stereochemistry of conjugate addition in the synthesis of constrained phenylalanine analogues. researchgate.net |
| Diels-Alder | (R)-4-phenyloxazolidin-2-thione | Functions as an effective chiral auxiliary for the cycloaddition of a 1-aminodiene, yielding single stereoisomers. researchgate.net |
The primary function of a chiral auxiliary is to enable diastereoselective control over the creation of new stereocenters. Because the substrate is temporarily converted into a diastereomeric mixture (by attachment of the auxiliary), the subsequent reaction creates products that are diastereomers. williams.edu Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques like column chromatography or crystallization. williams.eduacs.org
A classic synthetic sequence illustrates this principle perfectly:
Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative. acs.org
Diastereoselective Reaction: A new stereocenter is introduced via a reaction such as alkylation or an aldol condensation. The auxiliary's steric influence ensures one diastereomer is formed preferentially. blogspot.comacs.org
Purification: The major diastereomer is isolated from the minor one using chromatography. acs.org
Cleavage: The auxiliary is hydrolytically removed, yielding the desired product in high enantiomeric purity and regenerating the auxiliary for potential reuse. acs.org
This multi-step process provides a reliable and predictable method for controlling absolute stereochemistry, a key advantage that has made chiral auxiliary-based methods a practical and frequently chosen strategy in complex molecule synthesis. williams.edu
Chemical Reactivity and Derivatization Pathways of 5 Methyl 3 Phenyloxazolidin 2 One
Reactions at the Oxazolidinone Ring System (Based on Derivatives)
The oxazolidinone ring is a robust heterocyclic system, but it can undergo specific reactions at its constituent atoms, particularly the carbonyl group and through ring-opening mechanisms. These reactions are crucial for modifying the core structure or for cleaving the ring to yield valuable synthons.
One key transformation is the hydrolytic or nucleophilic cleavage of the oxazolidinone ring. This process typically occurs under basic or acidic conditions, leading to the formation of N-phenyl-alaninol. This ring-opening is a fundamental reaction of the oxazolidinone class, providing access to chiral β-amino alcohols, which are valuable building blocks in organic synthesis. rsc.orgpitt.edu For instance, the transformation of 2-oxazolidinones to free β-amino alcohols is considered a convenient and common synthetic step. rsc.org
Furthermore, the carbonyl group of the oxazolidinone can be manipulated. A notable, analogous transformation involves the conversion of an oxazolidinone to its corresponding thione. For example, (R)-3-benzyl-4-phenyloxazolidin-2-thione can be converted to the corresponding (R)-3-benzyl-4-phenyloxazolidin-2-one in a process described as a formal oxidation, achieved by treating its S-ethyl-thionium triflate intermediate with lithium hydroxide (B78521) monohydrate. clockss.org This suggests the reverse reaction, thionation of 5-methyl-3-phenyloxazolidin-2-one using reagents like Lawesson's reagent, is a feasible pathway to introduce a thiocarbonyl group, thereby accessing a different class of related heterocycles. clockss.org
Table 1: Selected Reactions at the Oxazolidinone Ring (Based on Analogous Systems)
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Ring Opening | Acid or Base Hydrolysis | β-Amino Alcohol | pitt.edu |
| Formal Oxidation | 1. Ethyl triflate 2. LiOH·H₂O, MeCN, 60 °C | Oxazolidin-2-one (from thione) | clockss.org |
Functionalization of the Phenyl Substituent (Analogous to N-Aryloxazolidinones)
The N-phenyl group of this compound can be chemically modified, a common strategy for tuning the properties of N-aryloxazolidinones. The oxazolidinone moiety acts as a directing group, influencing the regioselectivity of these transformations.
A significant advancement in this area is the direct C-H functionalization of the phenyl ring. For example, ruthenium-catalyzed ortho-C-H alkenylation has been reported for a range of N-aryloxazolidinone scaffolds. researchgate.net This method allows for the selective introduction of alkenyl groups at the position ortho to the nitrogen atom, producing highly decorated oxazolidinone structures with high efficiency and selectivity. researchgate.net The reaction is tolerant of various functional groups and represents a modern, atom-economical approach to derivatization.
While modern C-H activation methods are prevalent, classical electrophilic aromatic substitution reactions are also applicable. The N-acylamido group of the oxazolidinone is an ortho-, para-directing group, activating the phenyl ring towards electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed, introducing functional handles onto the aromatic ring for further elaboration, a foundational concept in the synthesis of complex N-aryloxazolidinones.
Table 2: Representative Functionalization of the N-Aryl Group in Oxazolidinones
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Example | Reference |
|---|---|---|---|---|
| C-H Alkenylation | Ru(II) catalyst, 2-MeTHF | ortho | ortho-alkenylated N-aryloxazolidinone | researchgate.net |
| N-Arylation (Ullmann) | CuI / N,N-Dimethylglycine, DMF, 120 °C | - | N-Arylated Oxazolidinone | researchgate.net |
General Transformations to Other Organic Scaffolds (Based on Oxazolidinone Class Reactivity)
The oxazolidinone scaffold, particularly when chiral, is widely employed as a precursor to other important classes of organic molecules. These transformations often involve the cleavage or complete removal of the heterocyclic ring.
A primary application of chiral oxazolidinones is their use as "chiral auxiliaries" in asymmetric synthesis. rsc.org In this context, an acyl group is attached to the nitrogen atom, and the stereodirecting influence of the chiral oxazolidinone (e.g., derived from norephedrine) guides subsequent reactions, such as alkylations, on the acyl chain. up.ac.zachemicalbook.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered, yielding an enantioenriched carboxylic acid derivative.
The ring can also be transformed into other heterocyclic systems. As an example, activated (R)-3-benzyl-4-phenyloxazolidin-2-thione can be chemoselectively converted into the corresponding thiazolidin-2-one or thiazolidin-2-thione while preserving the stereochemistry at the C4 position. clockss.org This demonstrates that the core N-C-C-O skeleton can be rearranged to an N-C-C-S skeleton.
Finally, the N-phenyl group can be selectively removed. A chemoselective debenzylation method using an anisole-methanesulfonic acid system has been developed for N-1-phenylethyl-2-oxazolidinones. researchgate.netclockss.org This reaction specifically cleaves the N-benzylic bond while leaving other benzylic positions on the oxazolidinone ring intact, providing a route to N-unsubstituted oxazolidinones. clockss.org
Table 3: Key Transformations of the Oxazolidinone Scaffold
| Transformation | Key Reagents/Process | Resulting Scaffold/Product | Reference |
|---|---|---|---|
| Chiral Auxiliary Cleavage | LiOH, H₂O₂ | Chiral Carboxylic Acid Derivative | chemicalbook.com |
| Conversion to β-Amino Alcohol | Reductive Ring Opening | Chiral β-Amino Alcohol | rsc.orgpitt.edu |
| Conversion to Urea/Carbamate (B1207046) | PPh₃, CO₂, Amine/Alcohol | 1-[(2-oxooxazolidin-5-yl)methyl]urea or carbamate | niscpr.res.in |
| Heterocycle Interconversion | 1. Activation (EtOTf) 2. LiI or Lawesson's Reagent | Thiazolidin-2-one or Thiazolidin-2-thione | clockss.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Methyl-3-phenyloxazolidin-2-one. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
For (R)-5-methyl-3-phenyloxazolidin-2-one, the ¹H NMR spectrum (500 MHz, CDCl₃) shows characteristic signals for the aromatic and aliphatic protons. The phenyl group protons appear as a multiplet in the range of δ 7.448 ppm. The methine proton (CH) of the oxazolidinone ring is observed as a multiplet at approximately δ 4.79 ppm. The diastereotopic protons of the methylene (B1212753) group (CH₂) resonate as a triplet at δ 4.08 ppm and a triplet at δ 3.59 ppm. The methyl group (CH₃) protons appear as a doublet at δ 1.53 ppm. rsc.org
The ¹³C NMR spectrum (125.8 MHz, CDCl₃) of (R)-5-methyl-3-phenyloxazolidin-2-one displays distinct resonances for each carbon atom. The carbonyl carbon (C=O) of the oxazolidinone ring is typically found at δ 154.9 ppm. The aromatic carbons of the phenyl group show signals at δ 137.8 (quaternary), δ 132.2 (two carbons), and δ 119.9 (two carbons), with the carbon attached to the nitrogen at δ 116.9 ppm. The chiral carbon of the oxazolidinone ring (CH) resonates at δ 69.8 ppm, while the methylene carbon (CH₂) appears at δ 52.0 ppm. The methyl group carbon (CH₃) gives a signal at δ 20.9 ppm. rsc.org
Derivatives of this compound also exhibit predictable NMR spectra. For example, in (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, the ¹H NMR (500 MHz, CDCl₃) shows the phenyl protons between δ 7.27-7.40 ppm, the proton at the 5-position as a doublet at δ 5.70 ppm, the proton at the 4-position as a multiplet between δ 4.18-4.24 ppm, and the methyl protons as a doublet at δ 0.80 ppm. mdpi.com The corresponding ¹³C NMR (125 MHz, CDCl₃) shows the carbonyl carbon at δ 159.8 ppm, the phenyl carbons at δ 134.9, 128.4, 128.3, and 125.8 ppm, the C5 carbon at δ 80.9 ppm, the C4 carbon at δ 52.3 ppm, and the methyl carbon at δ 17.4 ppm. mdpi.com
Table 1: ¹H NMR Data for (R)-5-Methyl-3-phenyloxazolidin-2-one rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.448 | m | 4H | ArH |
| 4.79 | m | 1H | CH |
| 4.08 | t | 1H | CH₂ |
| 3.59 | t | 1H | CH₂ |
Table 2: ¹³C NMR Data for (R)-5-Methyl-3-phenyloxazolidin-2-one rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 154.9 | C=O |
| 137.8 | ArC |
| 132.2 | 2 x ArCH |
| 119.9 | 2 x ArCH |
| 116.9 | ArC |
| 69.8 | CH |
| 52.0 | CH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone) ring. This peak typically appears in the range of 1700-1780 cm⁻¹. For instance, in a derivative, (+)-(4R,5S)-4-Methyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, the carbonyl peaks are observed at 1774 cm⁻¹ and 1701 cm⁻¹. researchgate.net Another derivative, (4R,5S)-4-methyl-3-octanoyl-5-phenyloxazolidin-2-one, shows a strong C=O stretch as well. mdpi.com The exact position of this band can be influenced by the substituents on the ring. In addition to the carbonyl stretch, the IR spectrum will also show characteristic absorptions for C-H, C-N, and C-O bonds, as well as aromatic C-H and C=C vibrations from the phenyl group. researchgate.netmdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Carbonyl (C=O) | 1774, 1701 | researchgate.net |
| Carbonyl (C=O) | ~1735 | mdpi.com |
| Aromatic C-H | ~3000-3100 | General |
| Aliphatic C-H | ~2850-3000 | General |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight. For this compound, the calculated molecular weight is 177.20 g/mol . nih.gov Electron ionization (EI) mass spectrometry of a related isomer, 4,6-dimethyl-3-phenyl-1,3-oxazinan-2-one, shows fragmentation that can be informative for structural elucidation. rsc.org
High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. For example, the HRMS data for (+)-(4R,5S)-4-Methyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one found the MH⁺ ion at m/z 310.1460, which is very close to the calculated value of 310.1443 for C₁₉H₂₀NO₃. researchgate.net Similarly, for a derivative, (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, the high-resolution mass spectrum (Q-TOF) showed an m/z of 178.0874 for the [M + H]⁺ ion, which corresponds to the required value of 178.0868 for C₁₀H₁₂NO₂. mdpi.com
X-ray Crystallography for Detailed Molecular Architecture and Stereochemical Assignment
X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers, particularly for crystalline derivatives and analogues of this compound.
For instance, the crystal structure of (+)-(4R,5S)-4-Methyl-3-[2(R)-phenoxypropionyl]-5-phenyloxazolidin-2-one, a derivative, was determined to be orthorhombic with the space group P 21 21 21. iucr.org The analysis confirmed the anti-orientation of the two carbonyl groups and the two methyl groups. iucr.org In another example, the structure of (+)-(4R,5S)-4-Methyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one was solved, revealing a monoclinic crystal system with space group P21. researchgate.net This analysis confirmed the anti-orientation of the carbonyl groups and the methyl groups. researchgate.net The absolute configuration of these chiral molecules is often assigned based on the known configuration of a starting material or through the analysis of anomalous scattering effects if a heavy atom is present. iucr.orgresearchgate.net The five-membered oxazolidinone ring in these structures typically adopts an envelope conformation. iucr.org
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a key method for determining the enantiomeric excess (ee) of the compound and its derivatives. For instance, the enantiomeric excess of (R)-5-methyl-3-phenyloxazolidin-2-one can be measured using an Agilent 1200 series HPLC equipped with a Daicel CHIRALCEL OD-H column. rsc.org
Gas chromatography (GC) can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components. rsc.org Flash column chromatography is a standard method for the purification of this compound and its derivatives after synthesis. rsc.org The choice of eluent, such as a mixture of n-hexane and ethyl acetate, is crucial for achieving good separation. rsc.org
Advanced Applications in Contemporary Organic Synthesis
Building Block for Complex Organic Molecule Synthesis
5-Methyl-3-phenyloxazolidin-2-one serves as a cornerstone in the asymmetric synthesis of complex organic molecules, primarily through its N-acylated derivatives. These derivatives act as chiral templates, directing the stereochemical outcome of subsequent reactions with high predictability and efficiency. The steric hindrance provided by the phenyl and methyl groups on the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, leading to highly diastereoselective transformations.
One of the most powerful applications of this chiral auxiliary is in diastereoselective alkylation reactions. The enolate generated from an N-acyl-5-methyl-3-phenyloxazolidin-2-one reacts with electrophiles, such as alkyl halides, with a high degree of stereocontrol. This method has been successfully employed in the synthesis of a variety of chiral building blocks. For instance, the diastereoselective methylation of (4S,5R)-4-methyl-3-octanoyl-5-phenyloxazolidin-2-one is a key step in the synthesis of the contact pheromone of the western flower thrips, Frankliniella occidentalis. nih.gov
The utility of this compound extends to the synthesis of complex natural products and their analogues. Although specific examples detailing the total synthesis of a complex natural product using this exact auxiliary are not extensively documented in readily available literature, the principles of its application are well-established through the use of closely related Evans auxiliaries. researchgate.netresearchgate.net The predictable stereocontrol it offers makes it an invaluable tool for constructing key stereocenters within larger, more complex molecular architectures.
Precursor for Chiral Amines and Related N-Containing Compounds
A significant advantage of using this compound as a chiral auxiliary is the straightforward cleavage of the N-acyl bond, which liberates the chiral product and allows for the recovery of the auxiliary. This process makes it a precursor for a wide range of valuable chiral nitrogen-containing compounds, most notably chiral amines and their derivatives.
The cleavage of the N-acyl bond can be achieved through various methods, including hydrolysis and reductive cleavage. researchgate.netclockss.org Hydrolysis, typically under basic or acidic conditions, yields the corresponding chiral carboxylic acid. More importantly for the synthesis of nitrogenous compounds, reductive cleavage of the N-acyl group provides access to chiral alcohols. These alcohols can then be further transformed into chiral amines through standard functional group interconversions.
A more direct route to chiral amines involves the reductive cleavage of the entire oxazolidinone ring system from its N-acylated derivative. For example, treatment of an N-acylated oxazolidinone with a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding chiral primary alcohol, which can be subsequently converted to an amine. nih.gov Furthermore, specialized methods allow for the direct conversion of the N-acyl group to an aldehyde, which can then undergo reductive amination to furnish chiral amines. The ability to predictably generate chiral amines makes this compound a valuable tool in the synthesis of ligands, catalysts, and biologically active molecules where the stereochemistry of the amine is crucial for its function. kaimosi.com
Role in the Synthesis of Pharmaceutically Relevant Scaffolds
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid. rjptonline.orgderpharmachemica.comgoogle.comrsc.org While the direct synthesis of Linezolid may not exclusively employ this compound, the underlying principles of its chemistry are central to the synthesis of a vast array of its analogues and other pharmaceutically relevant compounds. rjptonline.orgijpsdronline.comresearchgate.net The versatility of the oxazolidinone template allows for the introduction of diverse substituents at various positions, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
The synthesis of analogues of the natural product (-)-Cytoxazone, a cytokine modulator, also highlights the importance of the oxazolidinone core. kaimosi.commdpi.com Methodologies developed for the synthesis of such 4,5-disubstituted oxazolidin-2-ones are directly applicable to derivatives of this compound, allowing for the creation of novel compounds with potential therapeutic applications. kaimosi.com
The ability to perform stereoselective reactions on the N-acyl chain of this compound is particularly valuable in drug discovery. For instance, the synthesis of β-amino acids, which are important components of many peptidomimetics and other bioactive molecules, can be achieved with high stereocontrol using this chiral auxiliary. researchgate.net The general synthetic strategies involving this auxiliary provide a reliable platform for constructing key chiral fragments that are later incorporated into larger, more complex drug candidates.
Potential Applications in Agrochemical Development
The structural motifs found in successful pharmaceuticals often find parallel applications in the agrochemical industry. The oxazolidinone core is no exception, with several derivatives demonstrating potent fungicidal and insecticidal activities. researchgate.net Patents have been filed for fungicidal oxazolidinones that share structural similarities with this compound, particularly with substitutions at the 5-position. google.com
For example, compounds such as 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2-thioxo-4-oxazolidinone have shown significant fungicidal activity. google.com While this is a thioxo-analogue, the underlying synthetic strategies and the importance of the stereocenter at the 5-position are directly relevant. The development of new agrochemicals often relies on the modification of existing active scaffolds to improve efficacy, broaden the spectrum of activity, or overcome resistance. The chiral nature of this compound makes it an attractive starting point for the synthesis of enantiomerically pure agrochemicals, which can lead to products with improved safety profiles and reduced environmental impact.
Furthermore, research into insecticidal compounds has also explored oxazolidinone derivatives. The synthesis and biological evaluation of various oxazolidinone-based compounds have demonstrated their potential to control insect pests. researchgate.net The modular nature of the synthesis, allowing for the introduction of diverse functional groups, makes this compound a valuable scaffold for the discovery of new and effective crop protection agents.
Future Research Trajectories and Methodological Innovations
The oxazolidinone scaffold, a cornerstone in synthetic and medicinal chemistry, continues to evolve. For the specific compound 5-Methyl-3-phenyloxazolidin-2-one, future research is poised to unlock new efficiencies, applications, and a deeper understanding of its chemical behavior. Key areas of investigation include the development of sustainable synthetic methods, broadening its role in chiral synthesis, leveraging computational tools to predict its reactivity, and exploring derivatization to create novel chemical entities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Methyl-3-phenyloxazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of β-amino alcohols with carbonyl sources. For example, (R)-5-Methyl-3-phenyloxazolidin-2-one is prepared by reacting (R)-β-amino alcohols with phosgene equivalents. Reaction optimization includes controlling temperature (e.g., reflux in CH₂Cl₂) and using catalysts like triethylamine. Purification via silica gel chromatography (eluent: CH₂Cl₂) yields high-purity product . Alternative routes involve aziridine/CO₂ coupling under mild conditions, though this method is less documented for the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments focus on oxazolidinone ring protons (e.g., OCH at δ ~5.0 ppm, NCH₂ at δ ~4.3 ppm) and aromatic protons (δ 7.2–7.6 ppm). Methyl groups appear as singlets (δ ~1.6 ppm) .
- IR Spectroscopy : Key peaks include C=O stretch (~1750 cm⁻¹) and C-N vibrations (~1445 cm⁻¹) .
- Melting Point : Reported ranges (e.g., 91–93°C) validate purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. SHELX programs (e.g., SHELXL) refine structures by analyzing intensity data and electron density maps. For fluorinated analogs, SHELXTL (Bruker AXS version) handles high-resolution or twinned data .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be assessed, and what challenges arise in chiral separation?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Mobile phases like hexane/isopropanol (90:10) at 1 mL/min are optimized for resolution. Challenges include column selection, solvent compatibility, and baseline drift. Confirmation via [α]D measurements (e.g., +13.7° in CHCl₃) ensures optical activity .
Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group (C=O) is electrophilic, while the oxazolidinone nitrogen may act as a weak base. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) aligns with computational predictions .
Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points, spectral shifts) across studies?
- Methodological Answer : Discrepancies arise from impurities or polymorphic forms. Strategies include:
- Reproducing Synthesis : Verify protocols (e.g., recrystallization solvents like ethanol vs. ether) .
- Cross-Validation : Compare NMR data with databases (e.g., SDBS) and replicate SC-XRD for structural confirmation .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs affecting melting points .
Q. What bioactivity evaluation strategies are used for this compound derivatives in medicinal chemistry?
- Methodological Answer :
- In Vitro Assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria.
- SAR Studies : Modifying substituents (e.g., fluorophenyl vs. methyl groups) and evaluating cytotoxicity (e.g., MTT assay on cancer cell lines) .
- Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) target enzymes like cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity .
Tables for Key Data
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Melting Point | 91–93°C | DSC | |
| Specific Rotation ([α]D) | +13.7° (c 0.875, CHCl₃) | Polarimetry | |
| ¹H NMR (OCH) | δ 5.0 ppm | 500 MHz, CDCl₃ | |
| IR C=O Stretch | ~1750 cm⁻¹ | ATR-FTIR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
